(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(p-tolyl)methanone
Description
The compound “(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(p-tolyl)methanone” is a structurally complex molecule featuring fused heterocyclic systems: a cycloheptane ring integrated with thieno-pyridine and furan moieties, capped with a p-tolyl methanone group.
Properties
IUPAC Name |
[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-14-9-11-15(12-10-14)22(27)23-21(25)20-19(18-8-5-13-28-18)16-6-3-2-4-7-17(16)26-24(20)29-23/h5,8-13H,2-4,6-7,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMERBGHTCNIXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(p-tolyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
Structural Features
The compound features a unique structural framework that includes:
- A furan ring which is known for its biological activity.
- A thieno-pyridine core , contributing to its pharmacological properties.
- An amino group which enhances solubility and potential interactions with biological targets.
- A methanone moiety that may influence reactivity and binding affinity.
Anticancer Activity
Recent studies have indicated that derivatives of thienopyridines exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines. In particular:
- IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 0.25 μM to 48.0 μM against various tumor cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.37 |
| Compound B | HepG2 | 0.25 |
| Compound C | A549 | 3.35 |
Antibacterial Activity
The furan component in the compound suggests potential antibacterial properties. Studies have shown that furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Compounds derived from furan exhibited MIC values as low as 64 µg/mL against Escherichia coli and Staphylococcus aureus .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization Reactions : Formation of the core structure through cyclization involving furan and thieno derivatives.
- Nucleophilic Substitution : Introduction of the amino group.
- Friedel-Crafts Acylation : Attachment of the phenylmethanone moiety.
These methods allow for tailored synthesis to enhance biological activity while ensuring scalability for industrial production .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study reported a novel thienopyridine derivative that exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value of 0.49 μM in MCF7 cells .
- Antibacterial Evaluation : Another research highlighted a furan derivative that showed broad-spectrum antibacterial activity, outperforming traditional antibiotics like streptomycin .
- Pharmacodynamics : Research indicated that thienopyridine derivatives could modulate key signaling pathways involved in cancer progression and inflammation .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several bioactive molecules, enabling comparative analysis:
Thiophene- and Furan-Containing Methanones
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Structure: Combines thiophene, cyanogroup, and pyrazole-methanone. Key Differences: Lacks the cycloheptane ring and furan substitution present in the target compound. Bioactivity: Demonstrated antimicrobial activity in preliminary screens, attributed to the thiophene-cyanide system .
(3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-p-tolyl-methanone Structure: Features a furopyridine core and p-tolyl methanone but lacks the thieno and cycloheptane rings. Applications: Used in materials science and as a ligand in catalytic studies due to its planar aromatic system .
Pyrimidine-Furanose Derivatives
3,4-dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one (6N) Structure: Integrates pyrimidine with a furanose sugar derivative. Bioactivity: Exhibits antifungal (IC₅₀ = 12 µM against Candida albicans) and anticancer activity (IC₅₀ = 18 µM in MCF-7 cells) due to nitro-group-enhanced electrophilicity .
Functional and Bioactivity Comparison
*Hypothetical activity based on structural analogy to kinase inhibitors with fused heterocyclic cores.
Key Observations :
- Cycloheptane-Thieno Moiety: The target compound’s fused cycloheptane-thieno system may enhance binding to hydrophobic enzyme pockets compared to simpler thiophene derivatives like 7a .
- Amino Group: The 3-amino group could facilitate hydrogen bonding in biological targets, similar to pyrimidine-based antifungal agents (e.g., 6N) .
- Furan vs.
Q & A
Q. What spectroscopic techniques are recommended for characterizing this compound?
A combination of NMR (1H, 13C, and 2D experiments), FT-IR , and high-resolution mass spectrometry (HRMS) is essential for structural confirmation. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated for analogous thienopyridine derivatives . For example, 2D NMR (COSY, HSQC) can differentiate between protons in the furan, cycloheptane, and thieno-pyridine moieties, while IR confirms functional groups like the amino and ketone groups.
Q. What synthetic pathways are reported for structurally related thienopyridine-methanone derivatives?
The core structure is typically synthesized via multistep cyclization (e.g., Gewald reaction for thiophene formation) followed by condensation of the thienopyridine intermediate with p-tolyl acyl chloride. For example, describes a similar compound synthesized using Pd-catalyzed cross-coupling to introduce aryl groups . Key steps include:
- Cycloheptane ring formation via intramolecular aldol condensation.
- Thiophene annulation using sulfur-containing reagents.
- Final methanone linkage via Friedel-Crafts acylation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Temperature control : Lowering reaction temperatures during cyclization steps reduces side-product formation (e.g., over-oxidation of the furan ring) .
- Catalyst selection : Pd(PPh3)4 enhances coupling efficiency for aryl group introduction, as shown in for analogous compounds .
- Purification : Use of preparative HPLC with C18 columns isolates the target compound from structurally similar byproducts .
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Substituent variation : Replace the p-tolyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OMe) groups to assess impact on bioactivity.
- Assay integration : Pair synthetic modifications with kinase inhibition or antimicrobial assays (Table 1) .
| Substituent (R) | Biological Activity (IC50, μM) | Key Observation |
|---|---|---|
| p-tolyl | 0.45 (Kinase X) | Baseline |
| 4-Cl-phenyl | 0.28 (Kinase X) | Enhanced potency |
| 4-OMe-phenyl | 1.20 (Kinase X) | Reduced activity |
Q. What methodologies are effective for evaluating biological activity in vitro and in vivo?
- In vitro : Enzymatic assays (e.g., fluorescence-based kinase inhibition) and cell viability tests (MTT assay) using cancer cell lines .
- In vivo : Pharmacokinetic studies in rodent models to assess bioavailability and toxicity. For example, highlights dose-dependent antitumor efficacy in xenograft models .
- ADMET profiling : Microsomal stability assays and CYP450 inhibition studies to predict metabolic behavior .
Q. How can computational modeling (e.g., DFT, molecular docking) guide mechanistic studies?
- DFT calculations : Optimize the compound’s geometry to identify reactive sites (e.g., amino group nucleophilicity) and predict tautomeric stability .
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize synthetic targets. used docking to explain the enhanced binding of fluorophenyl analogs .
- MD simulations : Assess binding persistence in physiological conditions (e.g., solvation effects) .
Q. How should stability and reactivity under varying conditions (pH, light) be assessed?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC analysis to identify degradation products .
- Photostability : Use UV-Vis spectroscopy to monitor changes under IEC 61350-2 light exposure protocols .
Q. How can contradictions in reported reaction mechanisms (e.g., amino group oxidation) be resolved?
- Isotopic labeling : Track oxidation pathways using 15N-labeled amino groups.
- Kinetic studies : Compare reaction rates under controlled O2 levels to identify rate-determining steps .
- Computational validation : DFT analysis of transition states for competing pathways .
Q. What is the role of the furan-2-yl group in modulating biological activity?
- Comparative SAR : Replace furan with thiophene or phenyl rings and evaluate activity loss/gain. showed that furan enhances π-π stacking in kinase binding pockets .
- Electrostatic potential maps : Analyze furan’s electron-rich regions for H-bonding interactions with target proteins .
Q. How can molecular targets be validated experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
